Tris(1-methylethyl) 2-(acetyloxy)propane-1,2,3-tricarboxylate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Tris(1-methylethyl) 2-(acetyloxy)propane-1,2,3-tricarboxylate is a chemical compound with the molecular formula C17H28O8 and a molecular weight of 360.40 g/mol. It is known for its unique structure, which includes three 1-methylethyl groups and an acetyloxy group attached to a propane-1,2,3-tricarboxylate backbone. This compound is used in various scientific and industrial applications due to its distinctive chemical properties.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Tris(1-methylethyl) 2-(acetyloxy)propane-1,2,3-tricarboxylate typically involves the esterification of citric acid derivatives. One common method includes the reaction of citric acid with isopropyl alcohol and acetic anhydride under acidic conditions. The reaction proceeds as follows:
- Citric acid is dissolved in isopropyl alcohol.
- Acetic anhydride is added to the solution.
- The mixture is heated under reflux conditions for several hours.
- The product is purified through distillation or recrystallization.
Industrial Production Methods
In industrial settings, the production of this compound is scaled up using continuous flow reactors to ensure consistent quality and yield. The process involves automated control of temperature, pressure, and reactant flow rates to optimize the reaction conditions.
Analyse Chemischer Reaktionen
Types of Reactions
Tris(1-methylethyl) 2-(acetyloxy)propane-1,2,3-tricarboxylate undergoes various chemical reactions, including:
Hydrolysis: The ester bonds can be hydrolyzed in the presence of water and an acid or base catalyst, resulting in the formation of citric acid and isopropyl alcohol.
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of carboxylic acids.
Substitution: The acetyloxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Hydrolysis: Water, hydrochloric acid, or sodium hydroxide.
Oxidation: Potassium permanganate or chromium trioxide.
Substitution: Nucleophiles such as amines or alcohols.
Major Products Formed
Hydrolysis: Citric acid and isopropyl alcohol.
Oxidation: Carboxylic acids.
Substitution: Various substituted citric acid derivatives.
Wissenschaftliche Forschungsanwendungen
Tris(1-methylethyl) 2-(acetyloxy)propane-1,2,3-tricarboxylate has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a stabilizer for certain chemical reactions.
Biology: Employed in the study of enzyme kinetics and as a buffer in biochemical assays.
Medicine: Investigated for its potential use in drug delivery systems and as a component in pharmaceutical formulations.
Industry: Utilized as a plasticizer in the production of flexible plastics and as an additive in coatings and adhesives.
Wirkmechanismus
The mechanism of action of Tris(1-methylethyl) 2-(acetyloxy)propane-1,2,3-tricarboxylate involves its interaction with various molecular targets and pathways:
Enzyme Inhibition: The compound can inhibit certain enzymes by binding to their active sites, thereby affecting their catalytic activity.
Buffering Capacity: It acts as a buffer by maintaining the pH of solutions within a specific range, which is crucial for many biochemical reactions.
Plasticization: In industrial applications, it increases the flexibility of polymers by reducing intermolecular forces between polymer chains.
Vergleich Mit ähnlichen Verbindungen
Tris(1-methylethyl) 2-(acetyloxy)propane-1,2,3-tricarboxylate can be compared with other similar compounds, such as:
Tris(2-ethylhexyl) 2-(acetyloxy)propane-1,2,3-tricarboxylate: This compound has longer alkyl chains, which result in different physical properties and applications.
2-Ethyl 1,3-bis(trimethylsilyl) 2-((trimethylsilyl)oxy)propane-1,2,3-tricarboxylate: This compound contains trimethylsilyl groups, which provide unique reactivity and stability.
Conclusion
This compound is a versatile compound with significant applications in various fields. Its unique chemical structure and properties make it valuable for research and industrial purposes. Understanding its preparation methods, chemical reactions, and mechanism of action can help in exploring new applications and improving existing processes.
Eigenschaften
CAS-Nummer |
94088-82-1 |
---|---|
Molekularformel |
C17H28O8 |
Molekulargewicht |
360.4 g/mol |
IUPAC-Name |
tripropan-2-yl 2-acetyloxypropane-1,2,3-tricarboxylate |
InChI |
InChI=1S/C17H28O8/c1-10(2)22-14(19)8-17(25-13(7)18,16(21)24-12(5)6)9-15(20)23-11(3)4/h10-12H,8-9H2,1-7H3 |
InChI-Schlüssel |
USDPICIEGXFKEJ-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)OC(=O)CC(CC(=O)OC(C)C)(C(=O)OC(C)C)OC(=O)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.